Chloromethyl 2-cyclopropylacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 2-cyclopropylacetate can be synthesized through various methods. One common approach involves the reaction of cyclopropylacetic acid with chloromethyl methyl ether in the presence of a strong acid catalyst such as hydrochloric acid . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems helps in controlling the temperature, pressure, and reaction time, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-cyclopropylacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed in substitution reactions.
Major Products Formed
Oxidation: Cyclopropylacetic acid derivatives.
Reduction: Cyclopropylmethanol derivatives.
Substitution: Various substituted cyclopropylacetates depending on the nucleophile used.
Scientific Research Applications
Chloromethyl 2-cyclopropylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on cell function and signal transduction.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of chloromethyl 2-cyclopropylacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl methyl ether
- Cyclopropylacetic acid
- Cyclopropylmethanol
Uniqueness
Chloromethyl 2-cyclopropylacetate is unique due to its combination of a chloromethyl group and a cyclopropyl ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
chloromethyl 2-cyclopropylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-4-9-6(8)3-5-1-2-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUKZZYRTRKHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)OCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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